An In-depth Technical Guide on 3-(Perfluoro-n-octyl)propenoxide (CAS: 38565-53-6)
An In-depth Technical Guide on 3-(Perfluoro-n-octyl)propenoxide (CAS: 38565-53-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, particularly peer-reviewed research, on 3-(Perfluoro-n-octyl)propenoxide is limited. This guide provides a comprehensive overview based on available data from chemical suppliers and extrapolates potential reactivity and biological activity from studies on structurally related fluorinated compounds.
Introduction
3-(Perfluoro-n-octyl)propenoxide, with the CAS number 38565-53-6, is a fluorinated epoxide.[1][2] Its structure combines a highly stable perfluorooctyl chain with a reactive epoxide ring. The perfluorinated tail imparts properties such as thermal stability, chemical inertness, and hydrophobicity, making it of interest as a surfactant and surface modifier in coatings, textiles, and electronics.[1] The epoxide group, a versatile functional group in organic synthesis, allows for a variety of chemical transformations. Additionally, this compound has been noted for its potential antibacterial properties.[2] This technical guide aims to consolidate the available physicochemical data, discuss its likely chemical reactivity based on related compounds, and explore its potential biological activities.
Physicochemical Properties
The following table summarizes the key quantitative data available for 3-(Perfluoro-n-octyl)propenoxide.
| Property | Value | Reference(s) |
| CAS Number | 38565-53-6 | [1][3] |
| Molecular Formula | C₁₁H₅F₁₇O | [1][3] |
| Molecular Weight | 476.13 g/mol | [3] |
| Appearance | Colorless liquid | [1][4] |
| Melting Point | 76-78 °C | |
| Boiling Point | 87 °C at 19 mmHg | [4] |
| Density | 1.712 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.32 | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Solubility | Soluble in Chloroform, Slightly Soluble in Methanol | [4] |
Chemical Reactivity and Synthesis
While specific experimental protocols for the synthesis of 3-(Perfluoro-n-octyl)propenoxide are not detailed in publicly available literature, its structure suggests it is likely synthesized from a corresponding perfluorinated alkene via epoxidation.
The primary reactivity of this molecule is centered on the epoxide ring, which is susceptible to nucleophilic ring-opening reactions. The presence of the strongly electron-withdrawing perfluorooctyl group is expected to influence the regioselectivity of this reaction. In general, nucleophilic attack on epoxides can be catalyzed by either acid or base.
Expected Reactivity: Nucleophilic Ring-Opening
Fluorinated epoxides readily react with a variety of nucleophiles.[5][6] The reaction typically proceeds via an SN2 mechanism.[6] Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. Under acidic conditions, the reaction proceeds through a more carbocation-like transition state, and the nucleophile attacks the more substituted carbon. Given the structure of 3-(Perfluoro-n-octyl)propenoxide, the attack would likely be at the terminal carbon of the epoxide.
A generalized scheme for the nucleophilic ring-opening of a fluorinated epoxide is presented below:
Caption: Generalized pathway for the nucleophilic ring-opening of 3-(Perfluoro-n-octyl)propenoxide.
Potential Biological Activity: Antibacterial Properties
Several sources state that 3-(Perfluoro-n-octyl)propenoxide has antibacterial properties, though specific studies on its mechanism of action are not available.[2] However, the antibacterial mechanisms of other fluorinated compounds and fluoride ions are well-documented and may provide insight into its potential modes of action.[7][8]
Postulated Antibacterial Mechanisms
The antibacterial action of fluorinated compounds can be multifaceted. Two prominent general mechanisms are:
-
Enzyme Inhibition: Fluoride ions are known to be potent inhibitors of several key metabolic enzymes in bacteria, such as enolase (a crucial enzyme in the glycolytic pathway) and proton-translocating F-ATPases.[7][8] It is plausible that the metabolism of 3-(Perfluoro-n-octyl)propenoxide could release fluoride or that the intact molecule could interact with and inhibit essential bacterial enzymes.
-
Disruption of Cellular Processes: The lipophilic perfluoroalkyl chain could facilitate the molecule's transport across the bacterial cell membrane. Once inside, it could disrupt membrane integrity or interfere with other vital cellular processes. Some organofluorine compounds are known to generate reactive oxygen species (ROS) or damage bacterial DNA.[9]
The following diagram illustrates these generalized potential pathways for antibacterial action.
Caption: Postulated antibacterial mechanisms of action for a fluorinated compound.
Generalized Experimental Protocols
Detailed experimental protocols for the synthesis or application of 3-(Perfluoro-n-octyl)propenoxide are not available in the cited literature. However, for researchers interested in investigating its properties, the following section provides generalized, hypothetical workflows.
Hypothetical Workflow for Evaluating Antibacterial Activity
This workflow outlines a standard approach to screen a compound for antibacterial efficacy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lanhaiindustry.com [lanhaiindustry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-(Perfluoro-n-octyl)propenoxide | 38565-53-6 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Paediatrics: A Review of the Antibacterial Effect of Fluoride - Oral Health Group [oralhealthgroup.com]
- 9. Deciphering the Antibacterial Mechanisms of 5-Fluorouracil in Escherichia coli through Biochemical and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
